molecular formula C8H7ClFIO B8258668 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene

Cat. No.: B8258668
M. Wt: 300.49 g/mol
InChI Key: SZFUXTKXYDMWNQ-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7ClFIO and a molar mass of 300.5 g/mol . This compound is characterized by the presence of chlorine, ethoxy, fluorine, and iodine substituents on a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The iodine substituent allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene involves its interaction with molecular targets through its functional groups. The chlorine, ethoxy, fluorine, and iodine substituents enable the compound to participate in various chemical reactions, influencing molecular pathways and biological processes. Specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-chloro-2-ethoxy-5-fluoro-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFIO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUXTKXYDMWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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